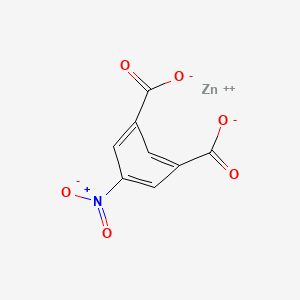

Zinc 5-nitroisophthalate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

zinc;5-nitrobenzene-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO6.Zn/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;/h1-3H,(H,10,11)(H,12,13);/q;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJVOQPCCHVJZTR-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)[O-])[N+](=O)[O-])C(=O)[O-].[Zn+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3NO6Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70209386 | |

| Record name | Zinc 5-nitroisophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70209386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless powder; [Heucotech MSDS] | |

| Record name | Zinc 5-nitroisophthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18278 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

60580-61-2 | |

| Record name | Zinc 5-nitroisophthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060580612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc 5-nitroisophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70209386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc 5-nitroisophthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.627 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and characterization of Zinc 5-nitroisophthalate

An In-Depth Technical Guide to the Synthesis and Characterization of Zinc 5-Nitroisophthalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the , a metal-organic coordination compound. The information presented herein is compiled from established methodologies for the synthesis and analysis of analogous zinc-based coordination polymers and aims to serve as a foundational resource for researchers in materials science, chemistry, and drug development.

Synthesis of this compound

A plausible and commonly employed method for the synthesis of zinc-based coordination polymers is hydrothermal synthesis. This technique facilitates the formation of crystalline materials from aqueous solutions under controlled temperature and pressure.

Experimental Protocol: Hydrothermal Synthesis

A representative hydrothermal synthesis protocol for this compound is detailed below. This protocol is based on established procedures for the synthesis of zinc-carboxylate metal-organic frameworks.

Materials:

-

Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)

-

5-Nitroisophthalic acid (C₈H₅NO₆)

-

Deionized water

-

Teflon-lined stainless steel autoclave

Procedure:

-

In a typical synthesis, a stoichiometric amount of zinc nitrate hexahydrate and 5-nitroisophthalic acid are dissolved in deionized water. The molar ratio of the metal salt to the organic ligand is a critical parameter that can influence the final structure and should be systematically varied for optimization.

-

The resulting solution is stirred for a sufficient duration to ensure homogeneity.

-

The solution is then transferred into a Teflon-lined stainless steel autoclave.

-

The autoclave is sealed and heated to a specific temperature, typically in the range of 120-180 °C, for a period of 24-72 hours.

-

After the reaction is complete, the autoclave is allowed to cool slowly to room temperature.

-

The resulting crystalline product is collected by filtration, washed thoroughly with deionized water and ethanol (B145695) to remove any unreacted starting materials, and dried in an oven at a moderate temperature (e.g., 60-80 °C).

Characterization of this compound

A thorough characterization of the synthesized this compound is essential to determine its structure, purity, and properties. The following are key analytical techniques and the expected results.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline material.

Experimental Protocol:

A suitable single crystal of this compound is selected and mounted on a goniometer. X-ray diffraction data is collected at a specific temperature (e.g., 100 K or 298 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). The collected data is then processed, and the crystal structure is solved and refined using appropriate software packages.

Data Presentation: Expected Crystallographic Parameters

The following table summarizes the type of crystallographic data that would be obtained from a single-crystal X-ray diffraction analysis. The values provided are hypothetical and representative of a typical zinc-based coordination polymer.

| Parameter | Representative Value |

| Chemical Formula | C₈H₃N O₆Zn |

| Formula Weight | 274.50 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 95.0 |

| Volume (ų) | 1035 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.76 |

| R-factor (%) | < 5 |

| Goodness-of-fit (GOF) | ~1 |

Thermal Analysis (TG-DTA)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) provide information about the thermal stability and decomposition behavior of the material.

Experimental Protocol:

A small amount of the powdered sample is placed in an alumina (B75360) crucible. The sample is heated from room temperature to a higher temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air). The weight loss and temperature difference are recorded as a function of temperature.

Data Presentation: Expected Thermal Decomposition Stages

The thermal decomposition of this compound is expected to occur in distinct stages.

| Temperature Range (°C) | Mass Loss (%) | Assignment |

| 100 - 150 | ~5% | Loss of coordinated water molecules |

| 300 - 500 | ~50% | Decomposition of the 5-nitroisophthalate ligand |

| > 500 | - | Formation of stable Zinc Oxide (ZnO) residue |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the compound.

Experimental Protocol:

A small amount of the sample is mixed with potassium bromide (KBr) and pressed into a pellet. The FTIR spectrum is recorded over a range of 4000-400 cm⁻¹.

Data Presentation: Expected FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 (broad) | O-H stretching of coordinated water |

| ~1600 & ~1400 | Asymmetric and symmetric COO⁻ stretching |

| ~1540 & ~1350 | Asymmetric and symmetric NO₂ stretching |

| ~450 | Zn-O stretching |

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within the molecule.

Experimental Protocol:

A dilute solution of the compound in a suitable solvent (e.g., DMF or DMSO) is prepared. The UV-Vis absorption spectrum is recorded over a wavelength range of 200-800 nm.

Data Presentation: Expected UV-Visible Absorption

The UV-Vis spectrum is expected to be dominated by the electronic transitions of the 5-nitroisophthalate ligand. An absorption band in the UV region, typically around 280-320 nm, can be attributed to the π → π* transitions of the aromatic ring.

Visualizations

Experimental Workflow

Caption: Workflow for the .

Logical Relationship of Synthesis and Characterization

Caption: Logical relationship between synthesis inputs, product properties, and characterization.

Unveiling the Crystal Architecture of Zinc 5-Nitroisophthalate Complexes: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure and synthesis of coordination polymers based on zinc and 5-nitroisophthalic acid. Primarily targeting researchers, scientists, and professionals in drug development, this document collates crystallographic data, detailed experimental protocols, and visual representations of the molecular architecture and synthesis workflows.

Introduction

Zinc 5-nitroisophthalate is a coordination polymer with a three-dimensional network structure. The presence of both zinc ions and nitro functional groups imparts interesting optical, electronic, and magnetic properties, making it a subject of research in catalysis, coordination chemistry, and materials science. Its porous structure also suggests potential applications in gas storage and separation. This guide focuses on the detailed crystal structure of a representative this compound complex, providing a foundational understanding for further research and application.

Crystallographic Data

The crystal structure of a prominent this compound complex, specifically [Zn(NIPH)(bbib)]₂n·nbbib·nH₂O (where H₂NIPH = 5-nitroisophthalic acid and bbib = 1,4-bis(1H-benzimidazolyl)butane), has been determined by single-crystal X-ray diffraction. The key crystallographic data are summarized in the table below.

| Parameter | Value |

| Empirical Formula | C₃₀H₂₈N₆O₅Zn |

| Formula Weight | 646.00 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.086(2) |

| b (Å) | 16.794(4) |

| c (Å) | 14.189(3) |

| α (°) | 90 |

| β (°) | 108.96(3) |

| γ (°) | 90 |

| Volume (ų) | 2724.8(10) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.575 |

| Absorption Coefficient (mm⁻¹) | 1.055 |

| F(000) | 1336 |

| Crystal Size (mm³) | 0.20 x 0.18 x 0.15 |

| Theta range for data collection (°) | 2.11 to 25.00 |

| Reflections collected | 9589 |

| Independent reflections | 4791 [R(int) = 0.0412] |

| Final R indices [I>2sigma(I)] | R₁ = 0.0488, wR₂ = 0.1198 |

| R indices (all data) | R₁ = 0.0711, wR₂ = 0.1343 |

Experimental Protocols

Synthesis of [Zn(NIPH)(bbib)]₂n·nbbib·nH₂O

Materials:

-

5-nitroisophthalic acid (H₂NIPH)

-

1,4-bis(1H-benzimidazolyl)butane (bbib)

-

Zn(NO₃)₂·6H₂O

-

NaOH

-

Distilled water

Procedure: A mixture of 5-nitroisophthalic acid (0.1 mmol, 21.1 mg), 1,4-bis(1H-benzimidazolyl)butane (0.1 mmol, 28.6 mg), Zn(NO₃)₂·6H₂O (0.1 mmol, 29.7 mg), and distilled water (10 mL) was prepared. The pH of the mixture was adjusted to 7.0 using a 0.1 M NaOH solution. The resulting mixture was sealed in a 25 mL Teflon-lined stainless steel autoclave and heated to 160 °C for 72 hours. After cooling to room temperature at a rate of 5 °C/h, colorless block-shaped crystals were obtained. The crystals were washed with distilled water and dried in air.

X-ray Crystallography

A single crystal of the title compound with dimensions 0.20 mm x 0.18 mm x 0.15 mm was selected for X-ray diffraction analysis. The data were collected on a Bruker SMART APEX II CCD diffractometer with graphite-monochromated MoKα radiation (λ = 0.71073 Å) at 293(2) K. The structure was solved by direct methods and refined by full-matrix least-squares on F² using the SHELXTL-97 software package.

Visualizations

Synthesis Workflow

The following diagram illustrates the hydrothermal synthesis process for the this compound complex.

Caption: Hydrothermal synthesis of a this compound complex.

Coordination Environment of Zinc

The following diagram depicts the coordination environment around the zinc ion in the crystal structure.

Caption: Tetrahedral coordination of the Zn(II) ion.

Signaling Pathways

No information regarding the involvement of this compound or its complexes in biological signaling pathways was identified in the reviewed scientific literature. The research focus on this compound is primarily in the field of materials science.

Conclusion

This technical guide provides a detailed summary of the crystal structure and synthesis of a representative this compound coordination polymer. The provided crystallographic data and experimental protocols offer a solid foundation for researchers interested in the synthesis and characterization of novel metal-organic frameworks. The lack of data on biological signaling pathways highlights a potential area for future investigation, particularly if these compounds are to be considered for any biomedical applications.

An In-depth Technical Guide to Zinc 5-Nitroisophthalate: Molecular Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc 5-nitroisophthalate is a coordination polymer that has garnered interest within the scientific community for its potential applications in various fields, including materials science and as a component in the development of novel pharmaceutical formulations. This technical guide provides a comprehensive overview of its fundamental molecular properties, detailed experimental protocols for its synthesis and thermal analysis, and a logical workflow for its characterization. The structured presentation of data and methodologies aims to facilitate further research and development involving this compound.

Core Molecular and Physical Data

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value |

| Molecular Formula | C8H3NO6Zn |

| Molecular Weight | 274.5 g/mol [1] |

| CAS Number | 60580-61-2 |

| Appearance | White odorless powder[1] |

| IUPAC Name | zinc 5-nitrobenzene-1,3-dicarboxylate[1] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for reproducible research. The following sections provide step-by-step protocols for its preparation via a hydrothermal method and for its thermal analysis using Thermogravimetric Analysis (TGA).

Hydrothermal Synthesis of this compound

This protocol outlines a general procedure for the synthesis of this compound based on common methods for preparing zinc-based coordination polymers.[2]

Materials:

-

5-Nitroisophthalic acid (H2nip)

-

Zinc nitrate (B79036) hexahydrate (Zn(NO3)2·6H2O)

-

Deionized water

Equipment:

-

Teflon-lined stainless steel autoclave (23 mL)

-

Oven

-

Buchner funnel and filter paper

-

Vacuum filtration apparatus

-

Beakers and magnetic stirrer

Procedure:

-

In a beaker, dissolve 1 mmol of 5-nitroisophthalic acid and 1 mmol of zinc nitrate hexahydrate in 15 mL of deionized water.

-

Stir the mixture at room temperature for 30 minutes to ensure homogeneity.

-

Transfer the resulting solution to a 23 mL Teflon-lined stainless steel autoclave.

-

Seal the autoclave and heat it in an oven at 160°C for 72 hours.

-

After the reaction is complete, allow the autoclave to cool slowly to room temperature over a period of 24 hours.

-

Collect the resulting crystalline product by vacuum filtration using a Buchner funnel.

-

Wash the crystals thoroughly with deionized water and then with ethanol to remove any unreacted starting materials.

-

Dry the final product in a desiccator over silica (B1680970) gel.

Thermogravimetric Analysis (TGA) Protocol

This protocol provides a standardized method for analyzing the thermal stability of this compound.

Instrumentation:

-

A calibrated thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of reaching at least 800°C.

-

Inert sample pans (e.g., alumina (B75360) or platinum).

-

A gas delivery system for maintaining a controlled atmosphere (e.g., high-purity nitrogen).

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the dried this compound sample into a clean, tared TGA sample pan.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes to establish an inert atmosphere.

-

-

Temperature Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 800°C at a constant heating rate of 10°C/min.

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the mass loss percentage versus temperature to obtain the TGA curve.

-

The derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of maximum decomposition rates.

-

Synthesis and Characterization Workflow

The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of this compound, providing a clear visual guide for the experimental process.

Caption: Workflow for the synthesis and characterization of this compound.

References

Spectroscopic Analysis of Zinc 5-Nitroisophthalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of Zinc 5-nitroisophthalate, a coordination polymer with potential applications in various scientific fields. This document details the experimental methodologies for its characterization using Fourier-Transform Infrared (FT-IR) and Photoluminescence spectroscopy, presents the available quantitative data in a structured format, and illustrates key processes through diagrams.

Introduction

This compound is a metal-organic framework (MOF) constructed from zinc(II) ions and 5-nitroisophthalic acid ligands. The coordination of the organic ligand to the metal center results in a polymeric structure with specific physicochemical properties. Spectroscopic techniques are crucial for elucidating the molecular structure, coordination environment, and photophysical behavior of this compound. This guide focuses on the practical aspects of its spectroscopic characterization.

Experimental Protocols

Detailed experimental procedures are essential for the reproducible synthesis and analysis of this compound. The following protocols are based on established methodologies for similar coordination polymers.

Synthesis of this compound Complex

A common method for the synthesis of this compound coordination polymers is through hydrothermal reaction.

Materials:

-

Zinc(II) salt (e.g., Zinc nitrate (B79036) hexahydrate, Zn(NO₃)₂·6H₂O)

-

5-Nitroisophthalic acid (H₂NIP)

-

A suitable solvent (e.g., N,N-Dimethylformamide (DMF), water)

-

An ancillary ligand (e.g., a nitrogen-containing ligand like 1,4-bis(1H-benzimidazolyl)butane (bbib)) may be used to influence the final structure.

Procedure:

-

A mixture of the Zinc(II) salt, 5-nitroisophthalic acid, and the ancillary ligand (if used) is dissolved in the chosen solvent system.

-

The molar ratios of the reactants are critical and should be precisely controlled. For example, a 1:1 molar ratio of Zinc salt to 5-nitroisophthalic acid can be employed.

-

The resulting solution is sealed in a Teflon-lined stainless steel autoclave.

-

The autoclave is heated to a specific temperature (e.g., 160-180 °C) for a defined period (e.g., 72 hours).

-

After the reaction, the autoclave is allowed to cool slowly to room temperature.

-

The resulting crystals are collected by filtration, washed with the solvent, and dried in air.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is employed to identify the functional groups present in the compound and to confirm the coordination of the 5-nitroisophthalate ligand to the zinc ion.

Methodology:

-

A small amount of the dried this compound sample is finely ground with potassium bromide (KBr) powder in an agate mortar to create a homogeneous mixture.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

The KBr pellet is placed in the sample holder of an FT-IR spectrometer.

-

The spectrum is recorded in the mid-infrared range, typically from 4000 to 400 cm⁻¹.

-

A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide.

Photoluminescence Spectroscopy

Photoluminescence spectroscopy is used to investigate the light-emitting properties of this compound, which can be indicative of its potential applications in sensing and optoelectronics.

Methodology:

-

A solid sample of the crystalline this compound is placed in a solid-state sample holder of a fluorescence spectrophotometer.

-

An excitation wavelength is selected based on the expected absorption characteristics of the material.

-

The emission spectrum is recorded by scanning a range of wavelengths longer than the excitation wavelength.

-

To determine the optimal excitation wavelength, an emission wavelength is fixed, and the excitation spectrum is recorded by scanning a range of shorter wavelengths.

-

All measurements are typically performed at room temperature.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of a zinc coordination polymer incorporating 5-nitroisophthalate.

Table 1: FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | O-H stretching vibrations of water molecules |

| ~1620 | Asymmetric stretching of carboxylate groups |

| ~1570 | Symmetric stretching of carboxylate groups |

| ~1530 | N-O asymmetric stretching of the nitro group |

| ~1350 | N-O symmetric stretching of the nitro group |

| ~820, ~780, ~730 | C-H out-of-plane bending of the aromatic ring |

Note: The exact positions of the peaks may vary slightly depending on the specific crystal structure and measurement conditions.

Table 2: Photoluminescence Spectral Data

| Parameter | Wavelength (nm) |

| Maximum Excitation | ~350 |

| Maximum Emission | ~420 |

Note: The luminescence properties can be influenced by factors such as the presence of solvent molecules and the specific coordination environment of the zinc ion.

Visualizations

The following diagrams illustrate the general workflow of the spectroscopic analysis and the coordination environment within this compound.

Caption: Experimental workflow for the synthesis and spectroscopic characterization of this compound.

Caption: A generalized representation of the coordination environment of the Zinc(II) ion with 5-nitroisophthalate and ancillary nitrogen-donor ligands.

Conclusion

The spectroscopic analysis of this compound provides valuable insights into its structural and photophysical properties. FT-IR spectroscopy confirms the coordination of the carboxylate and nitro functional groups of the ligand to the zinc center, while photoluminescence studies reveal its light-emitting capabilities. The detailed protocols and data presented in this guide serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related metal-organic frameworks. Further investigations, such as single-crystal X-ray diffraction, are recommended for a complete three-dimensional structural elucidation.

An In-depth Technical Guide to the Thermal Decomposition of Zinc 5-Nitroisophthalate

Disclaimer: As of late 2025, specific experimental data on the thermal decomposition of zinc 5-nitroisophthalate is not extensively available in public literature. This guide is therefore based on established principles of thermal analysis and inferred behavior from analogous compounds, such as other zinc carboxylates and metal nitrobenzoates. The provided data and decomposition pathways are illustrative and intended to serve as a predictive framework for researchers.

This technical guide provides a comprehensive overview of the probable thermal decomposition behavior of this compound. It is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of the thermal stability and degradation profile of this and similar metal-organic compounds. The document outlines detailed experimental protocols for characterization, presents anticipated quantitative data in a structured format, and includes visualizations of the experimental workflow and a proposed decomposition pathway.

Proposed Thermal Decomposition Pathway

The thermal decomposition of hydrated this compound is anticipated to be a multi-stage process. This process typically begins with the loss of water molecules, followed by the decomposition of the organic ligand, and culminates in the formation of the final metal oxide residue. For nitro-substituted aromatic carboxylates, the decomposition of the organic component can be energetic and complex.

Stage I: Dehydration The initial stage involves the endothermic removal of water of hydration from the crystal structure. The temperature range for this process is typically between 50°C and 150°C.

Stage II: Decomposition of the Anhydrous Salt Following dehydration, the anhydrous this compound complex will undergo decomposition. This is expected to be a complex, multi-step process, likely involving the cleavage of the carboxylate-zinc bonds and the breakdown of the 5-nitroisophthalate ligand. This stage is often exothermic, particularly due to the presence of the nitro group which can lead to rapid or even explosive decomposition. The decomposition of the organic ligand is expected to yield a variety of gaseous products, including carbon dioxide (CO₂), carbon monoxide (CO), and nitrogen oxides (NOₓ).

Stage III: Final Residue Formation The final stage of decomposition involves the formation of a stable inorganic residue, which is predicted to be zinc oxide (ZnO). This typically occurs at temperatures above 400°C.

A logical representation of this proposed decomposition pathway is illustrated below.

Caption: Proposed multi-stage thermal decomposition of this compound.

Quantitative Data Summary

The following table summarizes the anticipated quantitative data from the thermal analysis of this compound, based on the behavior of similar zinc carboxylates and metal nitrobenzoates.

| Stage | Temperature Range (°C) | Mass Loss (%) (Illustrative) | Key Events & Evolved Gases | Thermal Event (DSC) |

| I | 50 - 150 | ~5 - 15% | Dehydration, release of H₂O | Endothermic |

| II | 250 - 450 | ~50 - 65% | Decomposition of the organic ligand, release of CO₂, CO, NOₓ | Exothermic |

| III | > 450 | - | Formation of stable ZnO residue | - |

Experimental Protocols

A comprehensive thermal analysis of this compound would involve a suite of thermoanalytical techniques to elucidate its decomposition pathway and kinetics.

3.1. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

-

Objective: To determine the temperature ranges of decomposition, the corresponding mass losses, and the nature of the thermal events (endothermic or exothermic).

-

Instrumentation: A simultaneous TGA/DSC instrument.

-

Methodology:

-

A small sample of this compound (typically 5-10 mg) is accurately weighed into an alumina (B75360) or platinum crucible.

-

The crucible is placed in the TGA/DSC furnace.

-

The sample is heated from ambient temperature to approximately 800°C at a constant heating rate (e.g., 10°C/min).

-

The experiment is conducted under a controlled atmosphere, typically an inert gas like nitrogen or an oxidizing one like air, at a constant flow rate (e.g., 50 mL/min).

-

The mass of the sample, the heat flow, and the temperature are continuously recorded.

-

3.2. Evolved Gas Analysis (EGA) via Mass Spectrometry (MS) and Fourier Transform Infrared Spectroscopy (FTIR)

-

Objective: To identify the gaseous products evolved during each stage of decomposition.

-

Instrumentation: A TGA instrument coupled to a Mass Spectrometer and/or an FTIR spectrometer.

-

Methodology:

-

The TGA experiment is performed as described in section 3.1.

-

The gas outlet of the TGA furnace is connected to the inlet of the MS and/or the gas cell of the FTIR spectrometer via a heated transfer line (typically maintained at ~200°C to prevent condensation of evolved gases).

-

Mass spectra and/or infrared spectra of the evolved gases are recorded continuously throughout the TGA run.

-

The intensity of specific mass-to-charge ratios (for MS) or characteristic infrared absorption bands (for FTIR) are plotted against temperature to create profiles for the evolution of specific gases (e.g., m/z 18 for H₂O, 44 for CO₂, 28 for CO, 30 for NO).

-

The following diagram illustrates a typical experimental workflow for the comprehensive thermal analysis of a compound like this compound.

Caption: A standard workflow for the thermal analysis of this compound.

An In-depth Technical Guide to the Solubility of Zinc 5-nitroisophthalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Zinc 5-nitroisophthalate. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on qualitative aspects, factors influencing solubility, and a detailed experimental protocol for its determination.

Introduction to this compound

This compound is a coordination polymer consisting of zinc ions coordinated with 5-nitroisophthalic acid. Such metal-organic frameworks (MOFs) are crystalline materials with a wide range of potential applications, including catalysis, gas storage, and drug delivery. Understanding the solubility of this compound is crucial for its synthesis, purification, formulation, and application, particularly in the pharmaceutical sciences where dissolution characteristics can significantly impact bioavailability and efficacy.

Solubility Profile of this compound

Extensive literature searches indicate a lack of specific quantitative solubility data for this compound across a range of solvents. A safety data sheet for the compound explicitly states "no data available" for solubility. However, some qualitative information and general principles applicable to coordination polymers can provide guidance.

-

General Behavior: As a coordination polymer, this compound is expected to exhibit low solubility in most common organic and aqueous solvents. The strong coordination bonds between the zinc ions and the carboxylate groups of the 5-nitroisophthalate ligand contribute to a stable, extended network structure that is energetically unfavorable to disrupt through solvation.

-

Aqueous Solubility: A patent describing its use as a corrosion inhibitor notes that this compound is less soluble in water than other known nitrophthalates. This suggests that while solubility is limited, it is not entirely insoluble in aqueous media.

-

Solvent Interactions: The solubility of MOFs is often dictated by the interactions between the solvent and the organic linker.[1][2] Therefore, the solubility of the constituent ligand, 5-nitroisophthalic acid, can offer some clues. Solvents that can effectively solvate the 5-nitroisophthalate ligand might have a greater potential to dissolve the entire framework, although the network's lattice energy remains a significant barrier.

The diagram below illustrates the key factors that influence the solubility of a coordination polymer like this compound.

References

An In-depth Technical Guide on the Properties of Zinc 5-Nitroisophthalate Coordination Polymers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, structural characterization, and physicochemical properties of coordination polymers based on zinc and 5-nitroisophthalic acid. Given the prevalence of mixed-ligand systems in the current body of research, this document focuses on a representative example to illustrate the core properties and experimental methodologies associated with this class of compounds.

Core Concepts and Structure

Zinc 5-nitroisophthalate coordination polymers are a subclass of metal-organic frameworks (MOFs) wherein zinc ions act as nodes and the 5-nitroisophthalate anion serves as an organic linker. The presence of the nitro group and the carboxylate functionalities on the isophthalic acid backbone allows for diverse coordination modes and the potential for post-synthetic modification, making these materials of interest for applications in catalysis, gas storage, and as luminescent sensors.

The general structure consists of zinc centers, which can adopt various coordination geometries (e.g., tetrahedral, octahedral), bridged by the carboxylate groups of the 5-nitroisophthalate ligands. The connectivity of these metal-ligand units extends into one, two, or three-dimensional networks. The inclusion of auxiliary ligands can further modify the topology and properties of the resulting framework.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound-based coordination polymers are crucial for reproducibility and further development. The following protocols are representative of the methods reported in the literature.

Hydrothermal Synthesis

Hydrothermal synthesis is a common method for preparing crystalline coordination polymers. A typical protocol is as follows:

-

Reactant Preparation: A mixture of a zinc salt (e.g., zinc nitrate (B79036) hexahydrate, Zn(NO₃)₂·6H₂O), 5-nitroisophthalic acid (H₂nip), and a co-ligand (if applicable) are dissolved in a suitable solvent system, often a mixture of water and an organic solvent like N,N-dimethylformamide (DMF) or ethanol.

-

pH Adjustment: The pH of the solution may be adjusted using a base (e.g., sodium hydroxide) to facilitate the deprotonation of the carboxylic acid and control the coordination environment.

-

Sealing and Heating: The resulting solution is sealed in a Teflon-lined stainless steel autoclave.

-

Crystallization: The autoclave is heated to a specific temperature (typically between 120°C and 180°C) for a period ranging from 24 to 72 hours.[1] During this time, the coordination polymer self-assembles and crystallizes.

-

Cooling and Isolation: The autoclave is then slowly cooled to room temperature. The resulting crystals are collected by filtration, washed with the solvent, and dried.[1]

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the three-dimensional structure of crystalline materials.

-

Crystal Selection: A suitable single crystal of the coordination polymer is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer, and a beam of monochromatic X-rays is directed at it. As the crystal is rotated, a diffraction pattern is collected on a detector.[2]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms within the unit cell are determined using direct methods or Patterson methods, and the structural model is refined using least-squares methods.[2] This yields precise information on bond lengths, bond angles, and the overall crystal packing.

Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of the coordination polymer.

-

Sample Preparation: A small, accurately weighed sample of the coordination polymer (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina (B75360) or platinum).

-

Analysis: The crucible is placed in the TGA furnace, and the sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).[3]

-

Data Interpretation: The weight of the sample is continuously monitored as a function of temperature. Weight loss events correspond to the removal of solvent molecules or the decomposition of the organic ligands.[3]

Photoluminescence Spectroscopy

This technique is employed to investigate the light-emitting properties of the coordination polymer.

-

Sample Preparation: A solid sample of the coordination polymer is placed in a sample holder. For solution-state measurements, the sample is dispersed in a suitable solvent.

-

Measurement: The sample is excited with a specific wavelength of light from a light source (e.g., a xenon lamp). The resulting emission spectrum is collected by a detector at a 90° angle to the excitation source.

-

Data Analysis: The excitation and emission spectra are analyzed to determine the maximum excitation and emission wavelengths, which provide insight into the electronic transitions occurring within the material.

Data Presentation

The following tables summarize representative quantitative data for a mixed-ligand this compound coordination polymer. It is important to note that these properties can vary significantly with changes in the co-ligand and the synthesis conditions.

Crystallographic Data

| Parameter | Value |

| Chemical Formula | C₈H₃NO₆Zn |

| Crystal System | Varies with co-ligand and crystal packing |

| Space Group | Varies with co-ligand and crystal packing |

| Unit Cell Dimensions | a, b, c, α, β, γ depend on the specific structure |

Thermal Stability

| Stage | Temperature Range (°C) | Mass Loss (%) | Assignment |

| Initial | 30 - 150 | Varies | Loss of solvent molecules (e.g., water, DMF) |

| Decomposition | > 300 | Varies | Decomposition of the organic ligands |

| Final Residue | > 500 | Varies | Formation of zinc oxide (ZnO) |

Note: The decomposition temperatures and mass loss percentages are dependent on the specific composition and structure of the coordination polymer.

Photoluminescent Properties

| Property | Value (nm) |

| Excitation Maximum (λex) | Varies |

| Emission Maximum (λem) | Varies |

Note: The luminescence properties of zinc coordination polymers are often ligand-based and can be tuned by the choice of the organic linkers. The presence of nitro groups can sometimes lead to quenching of luminescence.

Visualizations

Synthesis Workflow

Caption: Hydrothermal synthesis workflow for a this compound coordination polymer.

Structure-Property Relationship

Caption: Relationship between structural components and the resulting properties of the coordination polymer.

Conclusion

This compound coordination polymers represent a versatile class of materials with tunable structures and properties. The methodologies outlined in this guide provide a foundation for the synthesis and characterization of these compounds. While the properties of the pure this compound system are not extensively detailed in the current literature, the study of mixed-ligand analogues offers valuable insights into the potential of this building block in the design of functional materials for a range of applications. Further research into the pure system could unveil unique properties and expand its utility in materials science and drug development.

References

An In-depth Technical Guide to CAS number 60580-61-2 (Zinc 5-nitroisophthalate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical methodologies, and known hazards associated with CAS number 60580-61-2, chemically known as Zinc 5-nitroisophthalate. This document is intended to serve as a valuable resource for professionals in research and development.

Chemical and Physical Properties

This compound is a coordination compound with the molecular formula C₈H₃NO₆Zn.[1][2][3][4] It is composed of a zinc cation (Zn²⁺) and a 5-nitroisophthalate anion. This compound is typically a white to off-white, odorless powder.[1][5][6] It is primarily used as a pigment and an anti-rust agent in coatings.[7] Furthermore, it serves as a precursor in the synthesis of Metal-Organic Frameworks (MOFs), which are materials with applications in gas storage and catalysis.[2]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 60580-61-2 |

| IUPAC Name | zinc 5-nitrobenzene-1,3-dicarboxylate[1][5] |

| Molecular Formula | C₈H₃NO₆Zn[1][2][3][4] |

| SMILES | C1=C(C=C(C=C1C(=O)[O-])--INVALID-LINK--[O-])C(=O)[O-].[Zn+2][1][5] |

| InChI Key | FJVOQPCCHVJZTR-UHFFFAOYSA-L[1][5] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Weight | 274.50 g/mol [2] |

| Appearance | White to off-white odorless powder[1][5][6] |

| Boiling Point | 473.7 °C at 760 mmHg[6][7] |

| Flash Point | 214 °C[6][7] |

| Water Solubility | Data not available; generally insoluble in polar solvents. |

| Stability | Stable under normal temperature and pressure.[7] |

Synthesis and Experimental Protocols

Synthesis of 5-Nitroisophthalic Acid (Precursor)

A common method for the synthesis of 5-nitroisophthalic acid is the nitration of isophthalic acid. A patent for a continuous synthesis method describes using a nitrating agent (such as a mixture of nitric acid and sulfuric acid) with an isophthalic acid feed liquid in a continuous reactor. This method allows for better temperature control and improved safety compared to batch processes.

Synthesis of this compound

A plausible method for the synthesis of this compound involves the reaction of 5-nitroisophthalic acid with a soluble zinc salt, such as zinc sulfate (B86663) or zinc nitrate, in an aqueous solution. The general steps are as follows:

-

Dissolution of the Ligand : 5-nitroisophthalic acid is dissolved in an aqueous solution, often with the addition of a base (e.g., sodium hydroxide) to deprotonate the carboxylic acid groups and increase its solubility.

-

Addition of Zinc Salt : A solution of a stoichiometric amount of a soluble zinc salt (e.g., ZnSO₄·7H₂O) is added to the ligand solution.

-

Precipitation : The this compound product, being insoluble, will precipitate out of the solution. The reaction may be heated to promote crystal growth.

-

Isolation and Purification : The precipitate is then isolated by filtration, washed with water to remove any unreacted starting materials and byproducts, and dried.

Below is a logical workflow for the synthesis process.

Analytical and Characterization Methods

A combination of analytical techniques is required to confirm the identity and purity of this compound.

Table 3: Analytical Methods for Characterization

| Technique | Purpose | Expected Observations |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify functional groups and confirm the coordination of the carboxylate groups to the zinc ion. | Characteristic peaks for the nitro group (around 1530 and 1350 cm⁻¹), and shifts in the carboxylate peaks upon coordination to zinc compared to the free acid. |

| Elemental Analysis | To determine the percentage of carbon, hydrogen, nitrogen, and zinc in the compound. | The experimental percentages should match the calculated theoretical values for C₈H₃NO₆Zn. |

| Inductively Coupled Plasma (ICP) Spectroscopy (ICP-AES or ICP-MS) | To accurately quantify the zinc content. | The measured zinc concentration should align with the expected stoichiometry. |

| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the compound and determine the presence of any solvent molecules. | A decomposition profile showing the temperature at which the compound degrades. |

| Powder X-ray Diffraction (PXRD) | To determine the crystalline structure of the compound. | A unique diffraction pattern characteristic of the crystalline solid. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To characterize the organic ligand. | While ¹H and ¹³C NMR are challenging for the final insoluble product, they are crucial for confirming the structure of the 5-nitroisophthalic acid precursor. ⁶⁷Zn NMR is a possibility for studying the zinc coordination environment but is a low-sensitivity technique. |

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity, mechanism of action, or effects on signaling pathways of this compound. However, the biological roles of zinc itself are well-documented and may provide some context.

Zinc is known to be a modulator of various signaling pathways. For instance, zinc can act as an N-methyl-D-aspartate (NMDA) receptor antagonist.[8] This action can lead to the activation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is involved in neuroplasticity.[8]

Furthermore, there is a significant interplay between zinc and redox signaling pathways. Zinc can be released from protein binding sites upon oxidative stress, acting as a secondary messenger. The expression of metallothionein, a zinc-binding protein, is regulated by both zinc levels (via MTF-1) and redox status (via NRF2).[9]

It is crucial to emphasize that these are general roles of the zinc ion and have not been specifically demonstrated for this compound. The overall biological effect of the compound would also depend on the bioavailability of the zinc ion and the activity of the 5-nitroisophthalate ligand.

Hazards and Toxicology

The available toxicological data for this compound is primarily from GHS classifications.

Table 4: GHS Hazard Classifications

| Hazard Statement | Description |

| H319 | Causes serious eye irritation[1] |

| H400 | Very toxic to aquatic life[1] |

| H410 | Very toxic to aquatic life with long lasting effects[1] |

Detailed toxicological studies, such as LD50 values for oral, dermal, or inhalation routes, are not available for this specific compound. However, toxicological profiles for zinc and other zinc compounds can provide some general guidance. For instance, the oral LD50 values for various zinc compounds in rats and mice range from 186 to 623 mg/kg.[10][11]

The primary hazards associated with this compound are eye irritation and significant aquatic toxicity. Therefore, appropriate personal protective equipment, including safety glasses, should be used when handling this compound.[5] Care should be taken to prevent its release into the environment.[5]

Conclusion

This compound (CAS 60580-61-2) is a compound with established applications in the pigment and coatings industry and as a precursor for MOF synthesis. While its chemical and physical properties are reasonably well-documented, there is a significant lack of data regarding its biological activity and detailed toxicology. Future research should focus on elucidating the biological effects of this compound, including its potential mechanisms of action and toxicological profile, to enable a more comprehensive risk assessment and to explore any potential biomedical applications. Researchers should handle this compound with appropriate safety precautions, particularly concerning eye protection and environmental release.

References

- 1. This compound | C8H3NO6Zn | CID 6454008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi) in water - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 7. EP0246570A1 - Zinc and/or lead salts of carboxylic acids and their use as anticorrosives - Google Patents [patents.google.com]

- 8. Activation of mTOR dependent signaling pathway is a necessary mechanism of antidepressant-like activity of zinc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Interactions of zinc- and redox-signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

An In-depth Technical Guide on the Chemical Safety of Zinc 5-Nitroisophthalate

Chemical Identification

Zinc 5-nitroisophthalate is a coordination polymer, which is a compound formed of zinc ions coordinated to 5-nitroisophthalic acid.[1] It is primarily used as an anti-corrosion pigment in protective paints.[2]

| Identifier | Value |

| Chemical Name | This compound[3] |

| Synonyms | 5-Nitro-1,3-benzenedicarboxylic acid, zinc salt; 5-Nitroisophthalic acid zinc salt; Heucorin RZ[1] |

| CAS Number | 60580-61-2[3] |

| Molecular Formula | C₈H₃NO₆Zn[3] |

| Molecular Weight | 274.5 g/mol [4] |

| Structure | A three-dimensional network structure of zinc coordinated with 5-nitroisophthalic acid.[1] |

Hazard Identification

Based on aggregated data, this compound presents the following hazards:

-

Eye Irritation: Causes serious eye irritation.[1]

-

Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[5]

The hazards are also influenced by its components:

-

5-Nitroisophthalic Acid (the ligand): Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[6]

-

Zinc and its compounds (the metal ion): Inhalation of zinc dust or fumes can cause metal fume fever.[7] High levels of ingestion can lead to stomach cramps, nausea, and vomiting.[7] Chronic exposure can cause anemia and damage to the pancreas.[7]

GHS Classification:

| Hazard Class | Category |

| Serious Eye Damage/Eye Irritation | 2[1] |

| Hazardous to the aquatic environment, short-term (Acute) | 1[5] |

| Hazardous to the aquatic environment, long-term (Chronic) | 2[5] |

Label Elements:

-

Pictograms:

-

-

Hazard Statements:

-

Precautionary Statements:

-

P264: Wash hands and face thoroughly after handling.[8]

-

P273: Avoid release to the environment.[5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

P337+P313: If eye irritation persists: Get medical advice/attention.[1]

-

P391: Collect spillage.[5]

-

Composition and Information on Ingredients

| Component | CAS Number | EC Number | Concentration |

| This compound | 60580-61-2 | 262-309-9 | >99% |

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[9] |

| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, get medical advice.[6][8] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get medical attention.[6][8] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and call a doctor or Poison Control Center immediately.[5][6] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including oxides of nitrogen and carbon.[9][10]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][10]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation. Avoid breathing vapors, mist, gas, or dust.[5][6]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains. Discharge into the environment must be avoided.[5][6]

-

Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Keep in suitable, closed containers for disposal.[6]

Handling and Storage

-

Handling: Handle in a well-ventilated place. Wear suitable protective clothing, gloves, and eye/face protection. Avoid contact with skin and eyes. Avoid the formation of dust and aerosols.[5][6]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as oxidizing agents.[8][10]

Exposure Controls and Personal Protection

-

Engineering Controls: Provide appropriate exhaust ventilation at places where dust is formed.[6]

-

Personal Protective Equipment:

Physical and Chemical Properties

| Property | Value |

| Appearance | White to light cream odorless powder/solid.[10][11] |

| Melting Point | 260 - 264 °C (for 5-Nitroisophthalic acid)[10] |

| Solubility | No data available |

| Decomposition Temperature | No data available |

Stability and Reactivity

-

Reactivity: No data available.

-

Chemical Stability: Stable under recommended storage conditions.[9]

-

Possibility of Hazardous Reactions: No data available.

-

Conditions to Avoid: Heat, light, sparks, flames, and dust formation.[9]

-

Incompatible Materials: Strong oxidizing agents.[9]

-

Hazardous Decomposition Products: Oxides of nitrogen, carbon monoxide, carbon dioxide.[9]

Toxicological Information

-

Acute Toxicity: No specific data is available for this compound. Acute oral toxicity of zinc compounds can cause gastrointestinal symptoms like nausea, vomiting, and abdominal pain.[12]

-

Skin Corrosion/Irritation: The ligand, 5-nitroisophthalic acid, causes skin irritation.[6]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[1]

-

Respiratory or Skin Sensitization: No data available.

-

Germ Cell Mutagenicity: No data available.

-

Carcinogenicity: The EPA has determined that due to a lack of information, zinc is not classifiable as to its human carcinogenicity.[7]

-

Reproductive Toxicity: No data available.

-

Specific Target Organ Toxicity (Single Exposure): The ligand, 5-nitroisophthalic acid, may cause respiratory irritation.[6]

-

Specific Target Organ Toxicity (Repeated Exposure): No data available.

-

Aspiration Hazard: No data available.

Ecological Information

-

Ecotoxicity: Very toxic to aquatic life with long-lasting effects.[5]

-

Persistence and Degradability: No data available.

-

Bioaccumulative Potential: No data available.

-

Mobility in Soil: No data available.

Disposal Considerations

Dispose of contents/container in accordance with local, regional, national, and international regulations. The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. Do not discharge to sewer systems.[5]

Transport Information

| Regulation | UN Number | Proper Shipping Name | Transport Hazard Class(es) | Packing Group | Environmental Hazards |

| DOT | Not regulated | - | - | - | - |

| IATA | UN3077 | Environmentally hazardous substance, solid, n.o.s. (this compound) | 9 | III | Yes |

| IMDG | UN3077 | Environmentally hazardous substance, solid, n.o.s. (this compound) | 9 | III | Marine Pollutant |

Regulatory Information

-

GHS Classification: Eye irritation (Category 2), Hazardous to the aquatic environment (Acute 1, Chronic 2).[1][5]

-

TSCA: Listed on the inventory.[4]

Other Information

This information is based on the present state of our knowledge. It is intended to describe the product for the purposes of health, safety, and environmental requirements only. It should not be construed as guaranteeing any specific property of the product.

Experimental Protocols

Detailed experimental protocols for the toxicological and physical properties of this compound are not publicly available. The data presented in safety data sheets are typically derived from standardized testing guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Example of a Relevant Standard Protocol:

-

OECD Test Guideline 405: Acute Eye Irritation/Corrosion: This guideline provides a method for assessing the potential of a substance to cause eye irritation or corrosion. The test substance is applied in a single dose to one eye of an experimental animal. The eyes are then examined at specific intervals (e.g., 1, 24, 48, and 72 hours) to evaluate the extent of ocular reactions.

Visualizations

Caption: Workflow for Chemical Safety Assessment.

References

- 1. Page loading... [wap.guidechem.com]

- 2. parchem.com [parchem.com]

- 3. This compound | 60580-61-2 [chemicalbook.com]

- 4. This compound | C8H3NO6Zn | CID 6454008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. PUBLIC HEALTH STATEMENT - Toxicological Profile for Zinc - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. tcichemicals.com [tcichemicals.com]

- 9. 5-Nitro Isophthalic Acid Manufacturers, with SDS [mubychem.com]

- 10. fishersci.com [fishersci.com]

- 11. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 12. Zinc Compounds Toxicology [digitalfire.com]

Theoretical Insights into the Electronic Structure of Zinc 5-Nitroisophthalate: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical studies on the electronic structure of Zinc 5-nitroisophthalate. The document summarizes key quantitative data, outlines detailed experimental and computational protocols, and presents visual representations of the molecular structure and computational workflows. The information is based on established computational chemistry principles and data from analogous zinc-carboxylate complexes, offering a robust framework for understanding the electronic properties of this compound.

Introduction

This compound is a coordination complex with potential applications in various fields, including materials science and as a precursor in drug development. Understanding its electronic structure is crucial for predicting its reactivity, stability, and potential biological interactions. Theoretical studies, particularly those employing Density Functional Theory (DFT), provide valuable insights into the molecular orbitals, charge distribution, and bonding characteristics of this compound.

Molecular Structure and Coordination

In coordination polymers, Zinc(II) ions are often coordinated by the carboxylate groups of the 5-nitroisophthalate ligand. The coordination environment of the zinc center is typically tetrahedral or octahedral, involving oxygen atoms from the carboxylate groups and potentially other ligands or solvent molecules. For the purpose of this guide, we will consider a model of a mononuclear this compound complex where the zinc ion is coordinated by the two carboxylate groups of a single 5-nitroisophthalate ligand and two water molecules to satisfy a tetrahedral coordination geometry.

Figure 1: A representative molecular structure of a this compound complex.

Theoretical Electronic Structure Data

The following tables summarize representative quantitative data for the electronic structure of a model this compound complex, as would be obtained from DFT calculations.

Selected Geometric Parameters

This table presents typical bond lengths and angles around the zinc center.

| Parameter | Value (Å) / (°) |

| Bond Lengths | |

| Zn-O (carboxylate) | 2.0 - 2.1 Å |

| C=O (carboxylate) | 1.25 - 1.27 Å |

| C-O (carboxylate) | 1.28 - 1.30 Å |

| N-O (nitro) | 1.22 - 1.24 Å |

| Bond Angles | |

| O-Zn-O | 90 - 110° |

Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions.

| Orbital | Energy (eV) | Primary Contribution |

| LUMO | -2.5 to -3.5 | π* orbitals of the 5-nitroisophthalate ligand |

| HOMO | -6.0 to -7.0 | p-orbitals of the carboxylate oxygen atoms and π orbitals of the aromatic ring |

| HOMO-LUMO Gap | 3.5 - 4.5 |

Mulliken Atomic Charges

Mulliken population analysis provides an estimation of the partial atomic charges, indicating the distribution of electron density.

| Atom | Mulliken Charge (a.u.) |

| Zn | +1.2 to +1.5 |

| O (carboxylate) | -0.6 to -0.8 |

| N (nitro) | +0.8 to +1.0 |

| O (nitro) | -0.4 to -0.6 |

| C (aromatic) | -0.2 to +0.2 |

Protocols

Synthesis Protocol (Hydrothermal Method)

A representative hydrothermal synthesis for a this compound-based coordination polymer is as follows[1]:

-

A mixture of Zinc salt (e.g., Zn(NO₃)₂·6H₂O), 5-nitroisophthalic acid, and a secondary ligand (if applicable) are dissolved in a solvent, typically a mixture of water and an organic solvent like ethanol (B145695) or DMF.

-

The pH of the solution may be adjusted using a base (e.g., NaOH) to facilitate the deprotonation of the carboxylic acid.

-

The resulting solution is sealed in a Teflon-lined stainless steel autoclave.

-

The autoclave is heated to a specific temperature (typically 120-180 °C) for a period of 24-72 hours.

-

After slow cooling to room temperature, crystals of the coordination polymer are collected by filtration, washed with the solvent, and air-dried.

Computational Protocol (Density Functional Theory)

The electronic structure calculations for this compound are typically performed using DFT methods. A standard computational workflow is outlined below.

Figure 2: A typical workflow for DFT calculations on this compound.

Detailed Computational Steps:

-

Software: Quantum chemistry software packages such as Gaussian, ORCA, or VASP are commonly used.

-

Model Construction: The initial coordinates of the this compound complex are obtained from crystallographic data or constructed using molecular modeling software.

-

Method Selection:

-

Functional: A hybrid functional such as B3LYP or PBE0 is often chosen for a good balance of accuracy and computational cost in describing transition metal complexes.

-

Basis Set: For the zinc atom, a basis set that includes effective core potentials (ECPs) like LANL2DZ is typically used to account for relativistic effects. For lighter atoms (C, H, O, N), a Pople-style basis set such as 6-31G(d) or a Dunning-type correlation-consistent basis set is appropriate.

-

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This process adjusts the bond lengths, angles, and dihedrals to minimize the forces on each atom.

-

Frequency Analysis: A frequency calculation is performed on the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to obtain the electronic properties, including:

-

Molecular orbital energies (HOMO, LUMO).

-

Atomic charges, often calculated using Mulliken population analysis or Natural Bond Orbital (NBO) analysis. The latter is mentioned for a similar system and can provide insights into covalent interactions between the zinc ion and the coordinating atoms.[2]

-

The molecular electrostatic potential (MEP) map, which visualizes the charge distribution and reactive sites.

-

Conclusion

This technical guide provides a foundational understanding of the theoretical electronic structure of this compound. The presented data, while based on a representative model, offers valuable insights into the geometric parameters, frontier molecular orbitals, and atomic charge distribution. The detailed synthesis and computational protocols serve as a practical guide for researchers and scientists working with this and related compounds. Further experimental and theoretical investigations on the specific mononuclear complex are encouraged to build upon this foundational knowledge.

References

Methodological & Application

Application Notes and Protocols: Zinc 5-Nitroisophthalate in Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc 5-nitroisophthalate is a coordination polymer, a class of materials also known as metal-organic frameworks (MOFs), which are increasingly investigated for their catalytic potential. These materials offer high surface areas, tunable porosity, and the presence of catalytically active metal centers and functional organic linkers. While the catalytic applications of pure this compound are not extensively documented in publicly available literature, research on closely related mixed-ligand coordination polymers provides significant insights into its potential uses.

This document provides an overview of the synthesis of a mixed-ligand zinc(II) coordination polymer containing 5-nitroisophthalate and explores its potential catalytic applications, drawing parallels from structurally similar metal-organic frameworks. The protocols provided are based on available literature and are intended to serve as a foundational guide for researchers.

Synthesis of a this compound-Based Coordination Polymer

A notable example of a zinc-based coordination polymer incorporating 5-nitroisophthalate is [Zn₂(ATRZ)₂(NIPA)] , where H₂NIPA is 5-nitroisophthalic acid and ATRZ is 3-amino-1,2,4-triazole. This material serves as a key example for understanding the synthesis and potential catalytic utility of this compound systems.

Experimental Protocol: Synthesis of [Zn₂(ATRZ)₂(NIPA)]

This protocol is a generalized procedure based on the synthesis of similar coordination polymers.

Materials:

-

Zinc(II) nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)

-

5-Nitroisophthalic acid (H₂NIPA)

-

3-Amino-1,2,4-triazole (ATRZ)

-

Dimethylformamide (DMF)

-

Ethanol

Procedure:

-

In a 20 mL glass vial, dissolve 0.1 mmol of Zinc(II) nitrate hexahydrate in 5 mL of DMF.

-

In a separate vial, dissolve 0.1 mmol of 5-nitroisophthalic acid in 5 mL of DMF.

-

In a third vial, dissolve 0.1 mmol of 3-amino-1,2,4-triazole in 5 mL of ethanol.

-

Combine the three solutions in a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it in an oven at 120 °C for 72 hours.

-

After cooling to room temperature, filter the resulting crystalline product.

-

Wash the crystals with fresh DMF and then with ethanol.

-

Dry the product under vacuum at 60 °C.

Figure 1. Synthetic workflow for the preparation of a mixed-ligand this compound coordination polymer.

Catalytic Applications: CO₂ Cycloaddition

While the catalytic activity of [Zn₂(ATRZ)₂(NIPA)] has not been explicitly detailed, structurally analogous coordination polymers have demonstrated significant catalytic efficacy. For instance, copper and nickel-based coordination polymers incorporating 5-nitroisophthalate, synthesized in the same study, have been shown to be active catalysts for the cycloaddition of CO₂ to epoxides, a reaction of great industrial importance for carbon capture and utilization.[1]

This reaction converts carbon dioxide and epoxides into valuable cyclic carbonates. The catalytic activity of these materials is attributed to the presence of accessible Lewis acidic metal centers.

Quantitative Data from Analogous Catalysts

The following table summarizes the catalytic performance of related copper and nickel coordination polymers in the cycloaddition of CO₂ to an epoxide.[1]

| Catalyst | Metal Center | Conversion (%) | Turnover Number (TON) |

| SSICG-1 | Copper(II) | 87 | 174 |

| SSICG-3 | Nickel(II) | 95 | 190 |

Reaction conditions: Epoxide substrate, catalyst, 1 MPa CO₂ pressure, 100 °C, 24 h. Data sourced from Ghosh et al., Crystal Growth & Design, 2022.[1]

Experimental Protocol: Catalytic CO₂ Cycloaddition

This generalized protocol is based on the procedures for similar catalytic systems.

Materials:

-

Epoxide substrate (e.g., propylene (B89431) oxide)

-

Catalyst (e.g., a this compound-based coordination polymer)

-

High-pressure stainless-steel reactor

-

Carbon dioxide (CO₂)

Procedure:

-

Activate the catalyst by heating under vacuum to remove any guest molecules from the pores.

-

Place the activated catalyst (typically 1-5 mol% relative to the substrate) and the epoxide substrate into the high-pressure reactor.

-

Seal the reactor and purge with CO₂ gas several times to remove air.

-

Pressurize the reactor with CO₂ to the desired pressure (e.g., 1 MPa).

-

Heat the reactor to the reaction temperature (e.g., 100 °C) with constant stirring.

-

Maintain the reaction for the desired time (e.g., 24 hours).

-

After the reaction, cool the reactor to room temperature and slowly vent the CO₂.

-

Analyze the product mixture using gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the conversion and selectivity.

-

The catalyst can be recovered by filtration or centrifugation, washed with a suitable solvent, and dried for reuse.

Figure 2. Proposed catalytic cycle for CO₂ cycloaddition using a Zinc-MOF catalyst.

Potential Photocatalytic Applications

Zinc-based coordination polymers and MOFs are widely studied for their potential in photocatalysis, particularly for the degradation of organic pollutants in water. The semiconductor-like properties of these materials allow them to generate electron-hole pairs upon light irradiation, which can then produce reactive oxygen species to break down contaminants. While specific studies on the photocatalytic activity of this compound are limited, its composition suggests it could be a candidate for such applications. Further research in this area is warranted to explore its efficacy in environmental remediation.

Conclusion

This compound and its derivatives represent a promising class of materials for catalysis. While direct catalytic applications of the pure compound are yet to be widely reported, the synthesis of mixed-ligand coordination polymers and the high catalytic activity of analogous structures in important chemical transformations like CO₂ cycloaddition highlight the potential of this system. The protocols and data presented here provide a foundation for researchers to explore and develop the catalytic applications of this compound-based materials. Further investigation into their catalytic scope, including photocatalysis, is encouraged to fully unlock their potential.

References

Application Notes: Zinc 5-Nitroisophthalate Metal-Organic Framework as a Luminescent Sensor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of a Zinc 5-nitroisophthalate-based Metal-Organic Framework (MOF) as a selective and sensitive luminescent sensor. The inherent porosity and the electron-deficient nature of the 5-nitroisophthalate linker make this material a promising candidate for the detection of specific analytes through fluorescence quenching.

Synthesis of this compound MOF

A common and effective method for the synthesis of crystalline MOFs is the solvothermal method. This protocol is based on established procedures for zinc-carboxylate MOFs.

Experimental Protocol: Solvothermal Synthesis

-

Reagent Preparation:

-

Dissolve Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) (0.1 mmol, 29.7 mg) in 10 mL of N,N-Dimethylformamide (DMF).

-

Dissolve 5-Nitroisophthalic acid (H₂NIPA) (0.1 mmol, 21.1 mg) in 10 mL of DMF.

-

-

Reaction Mixture:

-

Combine the two solutions in a 30 mL Teflon-lined stainless steel autoclave.

-

Seal the autoclave and heat it in an oven at 120°C for 48 hours.

-

-

Product Isolation and Purification:

-

After cooling the autoclave to room temperature, a crystalline precipitate should be visible.

-

Collect the solid product by filtration or centrifugation.

-